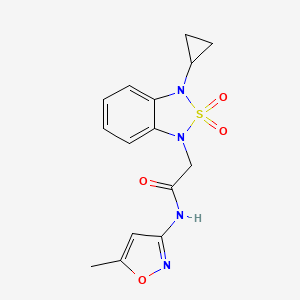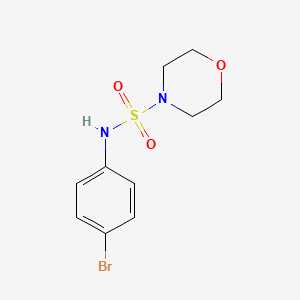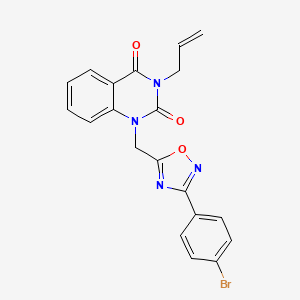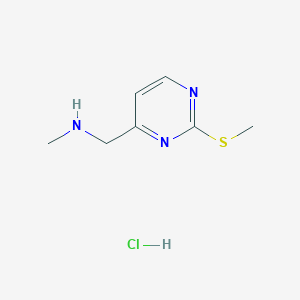
1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it. The benzyl group and the 2-chlorophenyl group are also part of the structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine ring, the benzyl group, the 2-chlorophenyl group, and the carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxamide group might be involved in reactions with acids or bases, and the benzyl and 2-chlorophenyl groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds related to "1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been extensively studied for their synthesis and structure-activity relationships (SAR). For instance, the synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists highlight the importance of the carboxamide moiety in contributing to biological activity, with specific substitutions leading to potent and selective inverse agonists (Meurer et al., 2005). This suggests that derivatives of "1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" could be explored for similar pharmacological targets.
Crystal Structure and Chemical Properties
The crystal structure and chemical properties of related compounds have been investigated to understand their interactions and stability. Studies such as those on bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate provide insights into the coordination geometry and hydrogen bonding patterns, which are crucial for designing compounds with desired physical and chemical properties (Shi et al., 2010).
Spectral and Theoretical Studies
Spectral (IR, NMR, UV-Vis) and theoretical (DFT) studies on compounds such as "2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" provide valuable information on the electronic structure, molecular geometry, and potential reactivity of these compounds. Such studies facilitate the prediction of reactivity and properties of new derivatives, including those related to "1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" (Demir et al., 2016).
Potential Applications in Material Science
Research on the synthesis and properties of hyperbranched aromatic polyimides demonstrates the potential of incorporating similar structural motifs into polymers for applications in materials science. These studies explore the preparation of novel polymers with unique properties such as solubility in common solvents and thermal stability, which could be relevant for designing new materials based on "1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" derivatives (Yamanaka et al., 2000).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-N-(2-chlorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-10-4-5-11-17(16)21-18(23)15-9-6-12-22(19(15)24)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHHQSTWQFKUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)
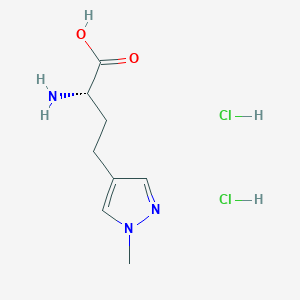
![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)
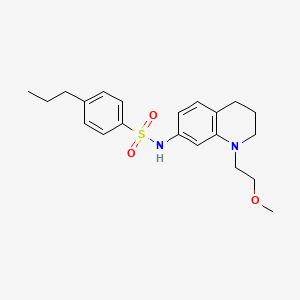
![2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole](/img/structure/B2364500.png)
